(R)-Chroman-4-amine hydrochloride
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Overview
Description
®-Chroman-4-amine hydrochloride is a chiral amine compound with a chroman structure. It is known for its potential applications in medicinal chemistry due to its unique structural features, which include a chroman ring system and an amine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Chroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative, such as chroman-4-one.
Reduction: The chroman-4-one is reduced to chroman-4-ol using a reducing agent like sodium borohydride.
Amination: The chroman-4-ol is then converted to chroman-4-amine through an amination reaction using reagents such as ammonium chloride and a suitable catalyst.
Resolution: The racemic mixture of chroman-4-amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: Finally, the ®-enantiomer is reacted with hydrochloric acid to form ®-Chroman-4-amine hydrochloride.
Industrial Production Methods: In industrial settings, the production of ®-Chroman-4-amine hydrochloride may involve large-scale batch or continuous processes. The key steps include:
Bulk Reduction: Using industrial-scale hydrogenation reactors for the reduction step.
Automated Resolution: Employing automated chiral resolution systems to separate the enantiomers efficiently.
Hydrochloride Formation: Utilizing large-scale reactors for the final hydrochloride formation step.
Chemical Reactions Analysis
Types of Reactions: ®-Chroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted chroman derivatives.
Scientific Research Applications
®-Chroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Chroman-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
(S)-Chroman-4-amine hydrochloride: The enantiomer of ®-Chroman-4-amine hydrochloride with different biological activities.
Chroman-4-ol: A precursor in the synthesis of ®-Chroman-4-amine hydrochloride.
Chroman-4-one: Another related compound used in the synthesis process.
Uniqueness: ®-Chroman-4-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
(4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKYKMJUZEGBU-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@@H]1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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